![molecular formula C7H11N3 B1314859 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 774178-09-5](/img/structure/B1314859.png)

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is also known as “4,5,6,7-四氢-1H-咪唑并 [4,5-c]吡啶”. It can be obtained from histamine dihydrochloride and polyformaldehyde cyclization .

Synthesis Analysis

The synthesis of “2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” involves the cyclization of histamine dihydrochloride and polyformaldehyde . More details about the synthesis process can be found in various scientific papers .

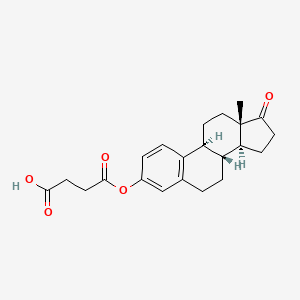

Molecular Structure Analysis

The molecular structure of “2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” can be analyzed using its InChI code . More detailed structural analysis can be found in related scientific literature .

Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” can be complex and are subject to ongoing research .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” can be inferred from its InChI code . More detailed properties can be found in the related scientific literature .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a core structure in various chemical syntheses and structural analyses. It is a part of the synthesis and structure-activity relationship (SAR) studies of P2X7 antagonists, where methyl-substituted derivatives were investigated to address affinity and stability issues, leading to the identification of potent P2X7 antagonists with unique CYP profiles (Swanson et al., 2016). Additionally, its vibrational spectra, X-ray, and molecular structure have been studied, with its molecular structure and vibrational energy levels being determined using density functional theory (DFT), providing insights into its molecular conformation and hydrogen bonding patterns (Lorenc et al., 2008).

Therapeutic and Biological Applications

The imidazo[4,5-c]pyridine scaffold, a structural variant of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, is recognized for its wide range of applications in medicinal chemistry. It has been implicated in various therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. This scaffold's versatility in forming various marketed preparations showcases its significance in drug development and the potential for novel therapeutic agents (Deep et al., 2016).

Kinase Inhibitor Development

In the realm of cancer therapy and kinase inhibitor development, derivatives of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, specifically 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, have been identified as a new class of VEGFR-2 kinase inhibitors. The synthesis of these compounds and their effects on VEGFR-2 kinase activity have been explored, highlighting their potential in targeted cancer therapy (Han et al., 2012).

Wirkmechanismus

Target of Action

It has been reported that this compound can be used to prepare factor xa inhibitors and cdk inhibitors . Factor Xa plays a crucial role in the blood coagulation cascade, and CDKs (Cyclin-Dependent Kinases) are key regulators of cell cycle progression.

Result of Action

Given its potential use in the preparation of factor xa and cdk inhibitors, it can be inferred that this compound may have anticoagulant effects and may also affect cell proliferation .

Eigenschaften

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDDYBUFDUAOJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476310 |

Source

|

| Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

774178-09-5 |

Source

|

| Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)